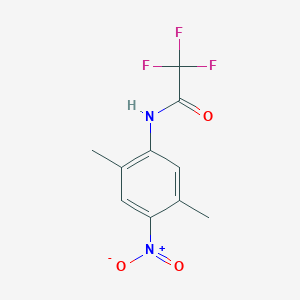

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O3/c1-5-4-8(15(17)18)6(2)3-7(5)14-9(16)10(11,12)13/h3-4H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYOBVKIKQQIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-dimethyl-4-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction proceeds as follows:

- Dissolve 2,5-dimethyl-4-nitroaniline in an appropriate solvent, such as dichloromethane.

- Add trifluoroacetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction by adding water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2,5-dimethyl-4-nitroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2,5-dimethyl-4-nitroaniline and trifluoroacetic acid.

Scientific Research Applications

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl ring can also participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The target compound’s 2,5-dimethyl-4-nitrophenyl group differentiates it from analogs such as:

- TFA-L-Phe-Ph(2,4-Me) (): Contains a 2,4-dimethylphenyl group but lacks a nitro substituent. Its molecular formula (C₁₉H₁₉F₃NO₂) and weight (350.14 g/mol) reflect a larger, branched structure with a phenylalanine-derived backbone .

- TFA-L-Ile-Ph(2,5-Me) (): Features a 2,5-dimethylphenyl group but includes an isoleucine side chain, resulting in a molecular formula of C₁₉H₂₃F₃N₂O₂ and molecular weight 368.20 g/mol .

Trifluoroacetamide Derivatives in Agrochemicals

lists acetamide-based pesticides such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (a chloroacetamide herbicide). These compounds share the acetamide core but incorporate chlorine and branched alkyl chains for enhanced herbicidal activity. The absence of a nitro group in these analogs reduces their oxidative stability compared to the target compound .

Triazole-Containing Acetamides

describes 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide , which integrates a triazole ring and a trifluoromethyl group. This structure diverges significantly from the target compound but underscores the versatility of trifluoroacetamide in hybrid pharmacophores .

Physicochemical and Spectroscopic Properties

While the evidence lacks direct data for the target compound, structural analogs provide benchmarks:

Biological Activity

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS No. 1872073-04-5) is an organic compound characterized by a trifluoroacetamide group attached to a nitrophenyl ring. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential biochemical activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

- Molecular Formula : C10H9F3N2O3

- Molecular Weight : 248.19 g/mol

- IUPAC Name : this compound

- Structure : The compound features a trifluoroacetamide moiety which enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The trifluoroacetamide group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their functions. Additionally, the nitrophenyl ring may participate in electron transfer reactions that influence cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including:

- Staphylococcus aureus (including methicillin-resistant strains)

- Enterococcus faecalis

In vitro studies have shown that this compound possesses bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 12.9 µM to 25.9 µM against S. aureus and MRSA isolates .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to attenuate lipopolysaccharide-induced NF-κB activation in cellular models, suggesting its potential as an anti-inflammatory agent . The structural modifications on the phenyl ring significantly influence its pro-/anti-inflammatory activities.

Case Studies

- Antimicrobial Evaluation :

- Cell Viability Assays :

Comparative Biological Activity Table

| Compound | MIC (µM) | Activity Type | Reference |

|---|---|---|---|

| This compound | 12.9 - 25.9 | Antimicrobial | |

| Derivative A (R=CF3) | 15.0 | Antimicrobial | |

| Derivative B (R=Br) | >50 | Anti-inflammatory |

Applications in Research

This compound is being explored for various applications:

- Medicinal Chemistry : As a potential drug candidate due to its antimicrobial and anti-inflammatory properties.

- Biochemical Probing : Utilized as a biochemical probe for studying enzyme interactions and cellular pathways.

- Synthetic Chemistry : Serves as a building block for synthesizing more complex organic molecules.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide?

- Methodological Answer : The compound can be synthesized via acetylation of the corresponding amine precursor. A common approach involves refluxing the amine (e.g., 2,5-dimethyl-4-nitroaniline) with trifluoroacetic anhydride or acetyl chloride in an aprotic solvent like dichloromethane. For example, similar acetamide derivatives were synthesized by reacting substituted anilines with acetic anhydride under reflux conditions, followed by purification via recrystallization . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side reactions like over-acetylation.

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Spectroscopy : Use , , and to confirm the presence of the trifluoroacetamide group and nitro/methyl substituents. For instance, the signal near -75 ppm is characteristic of trifluoromethyl groups .

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between the amide carbonyl and nitro group). Studies on analogous chloroacetamides revealed intermolecular C–H···O and N–H···O interactions stabilizing the lattice .

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+H] peak at m/z 306.08 for CHFNO).

Q. How can researchers screen for preliminary biological activity?

- Methodological Answer :

- Antimicrobial Assays : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi. The trifluoroacetamide moiety in related compounds has shown enhanced activity due to increased lipophilicity .

- Enzyme Inhibition : Test inhibition of enzymes like topoisomerase II using gel electrophoresis or fluorescence-based assays. Positive controls (e.g., etoposide) and IC calculations are essential for comparative analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Studies on similar acetamides used B3LYP/6-311++G(d,p) basis sets to model hydrogen-bonding propensities .

- Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. The nitro group’s electron-withdrawing effect may influence binding affinity to active sites .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogues with varying substituents (e.g., replacing nitro with methoxy) to isolate functional group contributions. For example, methyl groups at the 2,5-positions may sterically hinder target binding .

- Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from differential metabolic degradation. The trifluoroacetamide group generally enhances stability, but nitro groups may increase susceptibility to reductase enzymes .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, if the compound competes with ATP for topoisomerase II binding, will increase while remains constant .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess enthalpic/entropic contributions. Prior work on triazole-quinazoline derivatives revealed entropy-driven binding to hydrophobic enzyme pockets .

Q. How to design derivatives to improve solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the amide nitrogen. This approach was used in trifluoroacetamide-based agrochemicals to enhance aqueous solubility .

- Co-Crystallization : Screen with cyclodextrins or co-solvents to improve dissolution rates. Data on similar nitroaryl acetamides suggest β-cyclodextrin complexes increase bioavailability by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.